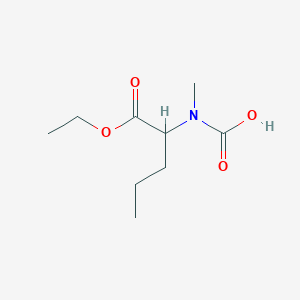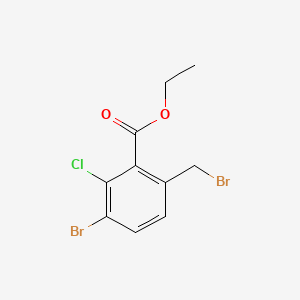
3-Amino-4-(2'-iodo-2-biphenylyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31630216 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31630216 typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods
Industrial production of MFCD31630216 is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of automated systems to monitor and adjust the parameters in real-time, ensuring consistent quality and efficiency. The final product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
MFCD31630216 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that enhance the reaction rate. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
MFCD31630216 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is employed in biochemical assays and as a marker in molecular biology experiments.
Medicine: MFCD31630216 is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD31630216 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system in which the compound is used.
Properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
3-amino-4-[2-(2-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-15-8-4-3-7-14(15)13-6-2-1-5-11(13)9-12(18)10-16(19)20/h1-8,12H,9-10,18H2,(H,19,20) |
InChI Key |
RVQAFELBKJKDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)






![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)





